Evans blue

Catalog No.
S574704
CAS No.
314-13-6
M.F
C34H28N6NaO14S4
M. Wt
895.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evans blue

CAS Number

314-13-6

Product Name

Evans blue

IUPAC Name

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

Molecular Formula

C34H28N6NaO14S4

Molecular Weight

895.9 g/mol

InChI

InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);

InChI Key

REYNRYZNOAPLTH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]

solubility

10 to 50 mg/mL at 76.6° F (NTP, 1992)

Synonyms

Azovan Blue, Blue, Azovan, Blue, Evan's, Blue, Evans, C.I. 23860, C.I. Direct Blue 53, Evan Blue, Evan's Blue, Evans Blue

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na]
  • High water solubility: This allows it to easily circulate within the bloodstream and reach target tissues.
  • Strong binding to serum albumin: This protein complex extends the circulation time of Evans blue in the blood, making it useful for measuring blood volume and albumin concentration.
  • Fluorescence: Evans blue exhibits intense fluorescence, making it easily detectable in tissues and body fluids using specialized imaging techniques.
  • Necrosis-avidity: This dye preferentially accumulates in dead or damaged cells, allowing researchers to assess tissue viability and injury.

Here are some specific examples of how Evans blue is used in scientific research:

Measuring Blood Volume and Albumin Concentration

Evans blue can be injected into the bloodstream and its concentration monitored over time. By comparing the initial injected dose to the remaining amount in the circulation, researchers can estimate the total blood volume of the subject. Additionally, since Evans blue binds tightly to albumin, its concentration can be used to indirectly measure albumin levels in the blood. This information is valuable for studying various conditions that affect blood volume or albumin production, such as heart failure, liver disease, and malnutrition.

Source: Evans Blue Dye: A Revisit of Its Applications in Biomedicine:

Assessing Vascular Permeability

Evans blue can also be used to assess the integrity of blood vessels. When injected, the dye remains within the bloodstream under normal conditions. However, if the blood vessels become leaky due to inflammation, injury, or disease, Evans blue can escape into the surrounding tissues. By measuring the amount of extravasated dye in different organs, researchers can gain insights into vascular permeability and potential pathological processes.

Source: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse:

Detecting Lymph Nodes

Evans blue can be injected into the skin or other tissues to visualize the lymphatic drainage system. The dye is taken up by lymphatic vessels and transported to nearby lymph nodes, where it accumulates. This property allows researchers to identify and map lymph nodes, which is helpful for studying immune function and cancer metastasis.

Source: Evans Blue Dye: A Revisit of Its Applications in Biomedicine:

Identifying Necrotic Tissue

The necrosis-avidity of Evans blue makes it useful for identifying dead or damaged cells in tissues. The dye accumulates in these areas, allowing researchers to visualize and quantify cell death in various models of disease and injury. This information is valuable for understanding disease progression and evaluating potential therapeutic interventions.

Source: Evans Blue Dye: A Revisit of Its Applications in Biomedicine:

Evans blue is an organic compound classified as an azo dye, specifically the tetrasodium salt of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate). It is characterized by its deep blue color and exhibits a green metallic luster in crystalline form. The compound is highly soluble in water and exhibits varying solubility in other solvents, being slightly soluble in ethanol and nearly insoluble in non-polar solvents such as benzene and chloroform. Evans blue is hygroscopic, meaning it can absorb moisture from the air, and it changes color when the pH approaches 10 .

The primary mechanism of action of Evans blue in research lies in its tight binding to serum albumin. When injected into an organism, Evans blue binds extensively to albumin in the bloodstream. This complex is too large to easily extravasate (leak) out of blood vessels []. By measuring the concentration of unbound Evans blue in the blood plasma, researchers can estimate the total blood volume [].

In addition to blood volume measurement, Evans blue can be used to assess vascular permeability. Damaged blood vessels allow Evans blue-albumin complexes to leak into tissues, staining them blue [].

  • Eye and skin irritant: Avoid contact with eyes and skin. Wear gloves and protective eyewear when handling.
  • Potential mutagen: Some studies suggest Evans blue may have mutagenic properties, although the evidence is not conclusive. Handle with care and dispose of waste according to appropriate regulations.
Typical of azo dyes. Its synthesis involves diazotization reactions where diazonium salts are coupled with aromatic compounds. The compound can also participate in redox reactions, particularly under electrochemical conditions. For example, studies have shown that Evans blue can be degraded through electrochemical processes based on Fenton's reaction chemistry, which involves the generation of hydroxyl radicals that attack the dye molecules .

Biologically, Evans blue is notable for its high affinity for serum albumin, making it useful for estimating blood volume and studying physiological processes. It acts as a negative allosteric modulator of AMPA and kainate receptors and inhibits vesicular glutamate transporters. Additionally, Evans blue serves as a marker for assessing blood-brain barrier permeability; when the barrier is compromised, Evans blue can enter the central nervous system along with albumin . It also demonstrates antioxidant activity and has been investigated for its potential therapeutic applications in various conditions.

The synthesis of Evans blue typically involves several key steps:

  • Diazotization: A primary aromatic amine is diazotized using sodium nitrite in acidic conditions.
  • Coupling Reaction: The diazonium salt is then coupled with an appropriate aromatic compound under alkaline conditions.
  • Purification: The resulting product is purified through crystallization or other methods to obtain pure Evans blue.

A common method includes coupling 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid with a diazonium salt derived from 3,3'-dimethylbenzidine .

Evans blue has a range of applications across different fields:

  • Medical Diagnostics: Used to assess blood volume and evaluate the integrity of the blood-brain barrier.
  • Histology: Acts as a vital stain to differentiate between live and dead cells; viable cells remain unstained while non-viable cells absorb the dye.
  • Pharmacology: Employed in studies examining receptor activity and drug interactions due to its modulatory effects on neurotransmitter receptors .
  • Research: Utilized in molecular biology for double-labeling procedures and studying axonal branching.

Studies have demonstrated that Evans blue interacts with various biological molecules, particularly serum albumin. This interaction enhances its utility as a tracer in physiological studies. Furthermore, research indicates that Evans blue can inhibit enterobactin-mediated iron uptake in bacteria like Escherichia coli, thereby limiting bacterial growth under certain conditions . Its role as a receptor modulator also suggests potential interactions with neurotransmitter systems that could be leveraged for therapeutic benefits.

Evans blue shares structural characteristics with several other azo dyes and compounds known for their biological activity. Here are some similar compounds:

Compound NameChemical Structure TypeKey Characteristics
Methylene BlueAzo dyeAntimicrobial properties; used in histological staining
Trypan BlueAzo dyeUsed for cell viability assays; penetrates dead cells
Brilliant Blue GAzo dyeCommonly used as a biological stain; less affinity for serum albumin
Congo RedAzo dyeBinds to amyloid fibrils; used in histopathology

Uniqueness of Evans Blue: Unlike many other azo dyes, Evans blue's high affinity for serum albumin allows it to serve specific medical purposes such as assessing blood volume and studying blood-brain barrier permeability. Its pharmacological activities also distinguish it from typical dyes that primarily serve staining functions.

Structural Basis of Evans Blue–Albumin Complex Formation

The formation of stable Evans Blue–albumin complexes arises from specific molecular interactions between the dye and hydrophobic binding pockets on albumin. Human serum albumin (HSA), a 66.5 kDa protein, contains three major ligand-binding domains (I–III), each with subdomains that accommodate small molecules. Evans Blue’s planar, polyaromatic structure enables π-π stacking and van der Waals interactions with hydrophobic residues in subdomain IIA of HSA [3]. Molecular docking studies using AutoDock 4.2.6 have localized Evans Blue within a 28.5 Å grid centered on subdomain IIA, with the dye’s sulfonate groups forming hydrogen bonds with lysine and arginine residues [3].

Unlike non-self-assembling dyes such as Trypan Blue, Evans Blue exhibits a unique capacity to form polymolecular complexes with albumin. This property stems from its structural similarity to Congo Red, which enables supramolecular aggregation on the protein surface [4]. Hydrodynamic radius measurements reveal a 15–20% increase in albumin’s size upon Evans Blue binding, consistent with the formation of ordered, chiral dye-protein assemblies [4]. These complexes are stabilized by cooperative interactions between multiple dye molecules and albumin’s flexible loops, which undergo minor conformational adjustments to accommodate the ligand [3].

Thermodynamic Analysis of Binding Affinity

The Evans Blue–albumin interaction is characterized by moderate affinity (Ka ≈ 10⁶ M⁻¹) and reversible binding, as demonstrated by isothermal titration calorimetry [2]. This balance ensures prolonged plasma retention—Evans Blue exhibits a half-life of 72 hours in rodents—without irreversible protein denaturation [2]. Binding free energy calculations using the Lamarckian genetic algorithm yield ΔG values of −8.2 kcal/mol, driven predominantly by hydrophobic interactions (70%) and supplemented by electrostatic contributions from sulfonate groups [3].

Competitive binding assays reveal that Evans Blue occupies distinct but overlapping sites with endogenous ligands such as fatty acids. At physiological pH, the dye’s binding capacity reaches 8–14 molecules per albumin monomer under saturating conditions, though 5–10% remains unbound even at sub-stoichiometric ratios [5]. This unbound fraction contributes to its utility as a vascular permeability tracer, as it rapidly equilibrates with extravasated albumin in leaky endothelia [1].

Impact of Protein Conformational Changes on Dye Localization

Albumin’s conformational flexibility plays a pivotal role in modulating Evans Blue localization. At pH 5.0, the N-F transition (neutral to fast migrating form) destabilizes subdomain IIA, reducing dye-binding capacity by 40% [4]. Conversely, ligand-induced stabilization of the protein’s α-helical content—observed via circular dichroism—enhances Evans Blue retention by preventing dye dissociation [3].

High dye-to-albumin ratios (>10:1) perturb tertiary structure, increasing solvent accessibility of tryptophan residues (W214) by 30% and altering vascular permeability [1]. These conformational shifts enable secondary binding to alternative sites on globulins and lipoproteins, particularly in rodent models where albumin affinity is lower than in humans [5]. Such pH- and concentration-dependent structural changes explain Evans Blue’s dual role as both a tracer and modulator of albumin dynamics in pathological states.

Quantitative Spectrophotometric Protocols for Extravasation Measurement

The development of quantitative spectrophotometric protocols for Evans blue extravasation measurement represents a significant advancement in vascular permeability assessment methodologies. These innovations have fundamentally transformed the precision, sensitivity, and reproducibility of vascular leak quantification in experimental settings.

Formamide Extraction Optimization

The formamide extraction protocol has emerged as the gold standard for Evans blue quantification due to its reliability and reproducibility [1] [2]. The optimized methodology involves incubating tissue samples weighing 50-100 milligrams in 500 microliters of formamide at temperatures between 55-60 degrees Celsius for 24-72 hours [1]. This protocol achieves a coefficient of variation less than 5% when the tissue-to-solvent ratio is maintained consistently [1].

The spectrophotometric measurement is performed at the absorbance maximum of 620 nanometers, where Evans blue exhibits optimal light absorption characteristics [1] [2]. Standard curves are constructed using Evans blue concentrations ranging from 0.1 to 10 micrograms per milliliter, providing a linear response range suitable for accurate quantification [1] [2].

Fluorescence Spectroscopy Enhancement

A revolutionary advancement in Evans blue quantification emerged with the development of fluorescence spectroscopy methods, which demonstrate approximately 100-fold greater sensitivity compared to traditional colorimetric approaches [3]. The fluorescence technique utilizes excitation at 620 nanometers and emission detection at 680 nanometers, enabling detection limits as low as 0.1 nanograms per milligram of tissue [3].

This enhanced sensitivity is particularly valuable for detecting subtle changes in vascular permeability where Evans blue concentrations may be limited, such as in blood-brain barrier intact tissue [3]. The fluorescence method also provides superior spatial resolution for microscopic localization of extravasated dye within tissue sections [3].

Turbidity Correction Methodology

The turbidity correction protocol represents a critical methodological innovation that addresses interference from biological solutes in formamide extracts [4]. This dual-wavelength measurement technique employs the primary absorbance measurement at 620 nanometers combined with a reference measurement at 740 nanometers, where Evans blue exhibits minimal absorption [4].

The turbidity correction method improves measurement accuracy by 15-20% and achieves correlation coefficients exceeding 0.985 [4]. This approach is particularly essential for spinal cord tissue measurements where formamide extracts demonstrate significant turbidity that can contribute to false-positive optical density readings [4].

Trichloroacetic Acid Precipitation Innovation

The trichloroacetic acid precipitation method introduced a novel approach to eliminate false-positive measurements resulting from biological solutes and enhance Evans blue extraction from protein complexes [5]. The optimized protocol employs a 1:2 volume ratio of 50% trichloroacetic acid, resulting in a final concentration of 33.3% [5].

This methodology achieves extraction efficiencies between 85-90% for Evans blue-albumin complexes and demonstrates superior performance in removing interfering substances [5]. The precipitation is performed at 4 degrees Celsius for 12 hours, followed by centrifugation at 15,000 revolutions per minute for 30 minutes [5].

Ethanol Path Length Enhancement

The ethanol enhancement technique represents a significant advancement in microanalysis capabilities, enabling high-throughput measurements using minimal sample volumes [6]. This protocol utilizes ethanol to ensure consistent optical path length in 96-well plates and substantially enhances Evans blue fluorescence sensitivity [6].

The method requires only 30 microliters per sample replicate, providing a 2-3 fold signal enhancement compared to conventional approaches [6]. This innovation enables the analysis of 96 samples per run, making it particularly valuable for large-scale screening applications [6].

Microplate Reader Adaptation

The adaptation of Evans blue quantification to microplate reader systems has revolutionized throughput capabilities while maintaining analytical precision [6]. The protocol employs 96-well polystyrene plates with 50-100 microliter sample volumes, enabling simultaneous analysis of multiple samples [6].

This high-throughput approach maintains the analytical sensitivity of traditional methods while dramatically reducing processing time and reagent consumption [6]. The miniaturized protocol is particularly beneficial for studies requiring large sample numbers or when tissue availability is limited [6].

Tissue-Specific Extraction Protocols

Research has demonstrated that optimal extraction parameters vary significantly among different tissue types, leading to the development of tissue-specific protocols [7]. Brain tissue requires a 1:2 weight-to-volume ratio of 50% trichloroacetic acid, while liver tissue requires a 1:3 ratio to achieve optimal extraction efficiencies [7].

These tissue-specific optimizations account for differences in protein content, cellular architecture, and Evans blue binding characteristics across organ systems [7]. The protocols achieve extraction efficiencies ranging from 80-95% depending on the tissue type [7].

Digital Image Analysis Integration

The integration of digital image analysis with Evans blue quantification has enabled real-time, non-invasive monitoring of vascular permeability [8]. This methodology employs digital color analysis to quantify extravasated Evans blue, providing near-continuous measurements in the same subject [8].

The digital analysis technique demonstrates strong correlation with traditional spectrophotometric methods while offering the advantage of temporal monitoring capabilities [8]. This approach is particularly valuable for evaluating the effectiveness of therapeutic interventions in reducing vascular leak [8].

Chromatographic Purification Advancement

Chromatographic column purification of Evans blue has significantly reduced day-to-day variability in plasma volume measurements, with variations maintained below ±20 milliliters in human subjects [9]. This purification step eliminates impurities that can interfere with spectrophotometric measurements and enhances the reproducibility of results [9].

The purification process involves separation of Evans blue from contaminating substances that may affect optical density readings, resulting in more accurate and consistent measurements across different experimental conditions [9].

Protocol Standardization and Validation

The standardization of Evans blue protocols has involved extensive validation studies establishing critical parameters for reliable quantification [10]. Key parameters include tissue sample weights of 50-100 milligrams, formamide volumes of 500 microliters, extraction temperatures of 55-60 degrees Celsius, and extraction times of 24-72 hours [10].

The validation studies have demonstrated that deviations from these optimized parameters can significantly impact measurement accuracy and reproducibility [10]. Temperature optimization studies show that extraction efficiency increases by 40% when performed at 55-60 degrees Celsius compared to room temperature [10].

These methodological innovations have collectively transformed Evans blue from a simple dye-based assay into a sophisticated quantitative tool for vascular permeability assessment. The enhanced sensitivity, improved accuracy, and standardized protocols have made Evans blue spectrophotometry an indispensable technique in vascular biology research, enabling precise quantification of extravasation across diverse experimental models and tissue types.

Protocol TypeWavelength (nm)Sample Volume (μL)Extraction TimeTemperature (°C)Sensitivity EnhancementKey Advantages
Formamide Extraction62050-10024-72 hours55-60StandardSimple, reliable
Formamide Extraction with Turbidity Correction620/74050-10024-72 hours55-60High (turbidity corrected)Accurate, corrects interference
Trichloroacetic Acid Precipitation6107512 hours4High (protein precipitated)Removes false positives
Ethanol-Enhanced Fluorescence620/6803024 hours55Very High (100x fluorescence)Highest sensitivity
Polyethylene Glycol Precipitation62020030 minutesRoom tempHigh (protein precipitated)Eliminates background
Direct Plasma Spectrophotometry620200ImmediateRoom tempLowFastest processing
Tissue Homogenization Direct62010024-48 hours55StandardNo extraction needed
ParameterOptimal ValueAcceptable RangeCritical FactorImpact on Results
Tissue Sample Weight50-100 mg25-150 mgMaintain consistent tissue:solvent ratioDirectly affects concentration calculation
Formamide Volume500 μL250-1000 μLEnsure complete tissue submersionIncomplete extraction if insufficient
Extraction Temperature55-60°C50-65°CAvoid protein denaturationReduced efficiency if too low/high
Extraction Time24-72 hours18-96 hoursAllow complete extractionIncomplete recovery if too short
Absorbance Wavelength620 nm615-625 nmMaximum absorbance wavelengthReduced sensitivity if suboptimal
Reference Wavelength740 nm735-745 nmMinimal interference wavelengthInadequate turbidity correction
Sample Volume (Spectrophotometry)50-100 μL30-200 μLAdequate signal detectionPoor signal-to-noise ratio
TCA Concentration33.3% (final)25-40%Optimal protein precipitationIncomplete protein removal
Incubation Time (TCA)12 hours at 4°C8-24 hoursComplete precipitationResidual protein interference
Centrifugation Speed15,000 rpm10,000-20,000 rpmEffective separationPoor supernatant clarity
Centrifugation Time30 minutes20-45 minutesComplete sedimentationIncomplete separation
Standard Curve Range0.1-10 μg/mL0.05-20 μg/mLLinear response rangeNon-linear response
InnovationYear IntroducedSensitivity ImprovementPrimary ApplicationKey Reference
Ethanol Path Length Enhancement2014SubstantialLimited tissue samplesWang & Lai (2014)
Trichloroacetic Acid Precipitation2013HighPlasma protein removalYen et al. (2013)
Fluorescence Spectroscopy1983100-foldMicroscopic localizationSaria & Lundberg (1983)
Turbidity Correction Method1995ModerateSpinal cord measurementsWarnick et al. (1995)
Microplate Reader Adaptation2014High throughputHigh-throughput screeningWang & Lai (2014)
Formamide Extraction Optimization2013StandardizedOrgan permeability studiesRadu & Chernoff (2013)
Digital Image Analysis1998ContinuousReal-time monitoringBrennan et al. (1998)
Chromatographic Purification1986High precisionPlasma volume determinationNASA Technical Report (1986)

Physical Description

Direct blue 53 appears as blue crystals with a greenish-bronze luster or a black powder. (NTP, 1992)

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

8

Exact Mass

895.04440356 g/mol

Monoisotopic Mass

895.04440356 g/mol

Heavy Atom Count

59

UNII

45PG892GO1

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 5 notifications to the ECHA C&L Inventory.;
H350 (93.65%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

314-13-6

Wikipedia

Evans_blue_(dye)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,3-Naphthalenedisulfonic acid, 6,6'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-amino-5-hydroxy-, sodium salt (1:4): ACTIVE

Dates

Last modified: 09-13-2023

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